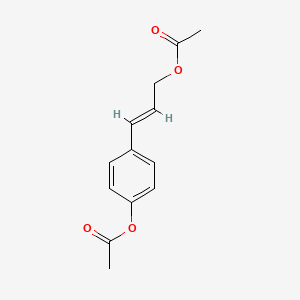

4-Hydroxy cinnamyl alcohol diacetate

Description

Structure

3D Structure

Properties

CAS No. |

113944-48-2 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

[(E)-3-(4-acetyloxyphenyl)prop-2-enyl] acetate |

InChI |

InChI=1S/C13H14O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h3-8H,9H2,1-2H3/b4-3+ |

InChI Key |

JAFORXKRQBIDEE-ONEGZZNKSA-N |

SMILES |

CC(=O)OCC=CC1=CC=C(C=C1)OC(=O)C |

Isomeric SMILES |

CC(=O)OC/C=C/C1=CC=C(C=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OCC=CC1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Biosynthetic and Biotransformation Pathways of Trans P Coumaryl Alcohol Precursor to 4 Hydroxy Cinnamyl Alcohol Diacetate

Phenylpropanoid Pathway in Plantae

The biosynthesis of trans-p-coumaryl alcohol in plants is a classic example of the phenylpropanoid pathway, which converts L-phenylalanine into various essential secondary metabolites. rsc.org This pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and reduction steps, to produce the monolignols that serve as precursors to lignin (B12514952). nih.gov

Upstream Metabolic Flux and Precursor Supply

The journey to trans-p-coumaryl alcohol begins with the amino acid L-phenylalanine. The initial and committing step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . rsc.orgkoreascience.kr Following this, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid. nih.govfrontiersin.org In some grasses, an alternative "shortcut" exists where tyrosine can be directly converted to p-coumarate by a bifunctional phenylalanine and tyrosine ammonia-lyase (PTAL), bypassing the C4H-catalyzed step and making the process more energetically efficient. nih.govfrontiersin.org The p-coumaric acid produced is a critical branch-point intermediate, channeling carbon flux towards the synthesis of monolignols, flavonoids, and other phenylpropanoid compounds. purdue.edursc.org

Role of 4-Coumarate-CoA Ligase (4CL) in Substrate Activation

The subsequent crucial step is the activation of p-coumaric acid into its high-energy thioester derivative, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) and is essential for the downstream reduction reactions. nih.govresearchgate.net 4CL is a key enzyme that sits (B43327) at a metabolic divergence point, directing the flow of intermediates into various biosynthetic branches, including lignin and flavonoid synthesis. researchgate.netpnas.org Plants possess multiple isoforms of 4CL, which often exhibit different substrate specificities and are expressed in different tissues or at different developmental stages. nih.govoup.com For instance, in Populus trichocarpa, two distinct 4CL isoforms, Ptr4CL3 and Ptr4CL5, are involved in monolignol biosynthesis, with Ptr4CL5 showing a particular affinity for caffeic acid, suggesting it plays a role in modulating the ligation flux. nih.gov The reduction of 4CL activity in transgenic plants has been shown to decrease lignin content, highlighting the enzyme's regulatory importance. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Function |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | Deamination |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | Hydroxylation |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid, Caffeic acid, Ferulic acid | p-Coumaroyl-CoA, Caffeoyl-CoA, Feruloyl-CoA | CoA Thioester Formation (Activation) |

Cinnamoyl-CoA Reductase (CCR) Mediated Reduction to Aldehyde Intermediates

Once p-coumaroyl-CoA is formed, it enters the monolignol-specific branch of the pathway. The first committed step in this branch is the reduction of the CoA-thioester to its corresponding aldehyde. This reaction is catalyzed by Cinnamoyl-CoA Redractase (CCR) , which utilizes NADPH as a reductant to convert p-coumaroyl-CoA to p-coumaraldehyde (B1217632). nih.govwikipedia.org CCR's position in the pathway makes it a pivotal control point for metabolic flux towards lignin synthesis. wikipedia.org Like 4CL, CCR exists as a multi-gene family in plants, with different isoforms showing varying substrate preferences and expression patterns. nih.govwikipedia.org For example, in Arabidopsis thaliana, CCR1 is primarily involved in developmental lignification, while CCR2 is induced in response to pathogen attack. nih.gov This enzymatic step effectively channels the activated phenylpropanoid unit toward its final alcohol form.

Cinnamyl Alcohol Dehydrogenase (CAD) Activity in Final Alcohol Formation

The final step in the biosynthesis of trans-p-coumaryl alcohol is the reduction of p-coumaraldehyde to p-coumaryl alcohol. This reaction is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) , an NADPH-dependent enzyme. koreascience.krnih.gov CAD enzymes catalyze the conversion of p-coumaraldehyde, coniferaldehyde, and sinapaldehyde into their respective monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. koreascience.krresearchgate.net The CAD gene family is also complex, with various isoforms exhibiting distinct functions and substrate specificities. koreascience.krnih.gov For example, in wheat, the TaCAD1 enzyme shows a preference for coniferyl aldehyde but is also efficient in converting p-coumaryl aldehyde, and its expression is linked to lignin content and stem strength. scienceopen.com The activity of specific CAD isoforms is crucial in determining the final composition of the lignin polymer. scienceopen.com

| Enzyme | Substrate(s) | Product(s) | Function |

| Cinnamoyl-CoA Reductase (CCR) | p-Coumaroyl-CoA, Feruloyl-CoA, etc. | p-Coumaraldehyde, Coniferaldehyde, etc. | Reduction of CoA-ester to Aldehyde |

| Cinnamyl Alcohol Dehydrogenase (CAD) | p-Coumaraldehyde, Coniferaldehyde, Sinapaldehyde | p-Coumaryl alcohol, Coniferyl alcohol, Sinapyl alcohol | Reduction of Aldehyde to Alcohol |

Genetic and Enzymatic Regulation of Monolignol Biosynthesis

The biosynthesis of monolignols is a tightly regulated process, controlled at both the genetic and enzymatic levels to meet the plant's developmental and environmental needs. nih.gov The expression of monolignol pathway genes is controlled by a complex network of transcription factors (TFs), primarily from the MYB, NAC, and WRKY families. nih.gov These TFs can act as master switches, activating or repressing the entire pathway in response to specific cues. nih.gov For instance, in Miscanthus × giganteus, several MYB and WRKY transcription factors were identified as direct regulators of key biosynthetic genes like 4CL and CCR. nih.gov

Enzymatic regulation occurs through mechanisms such as feedback inhibition and the formation of multi-enzyme complexes or "metabolons". frontiersin.orgnih.gov There is growing evidence for physical interactions between enzymes of the phenylpropanoid pathway, which could facilitate metabolic channeling, where intermediates are passed directly from one enzyme to the next without diffusing into the cytosol. frontiersin.orgfrontiersin.orgnih.gov For example, interactions between CCR and CAD have been reported, which could enhance the efficiency of the final two steps of monolignol synthesis. frontiersin.orgresearchgate.net These regulatory layers ensure that the production of p-coumaryl alcohol and other monolignols is precisely coordinated with the demands of cell wall construction and defense responses. frontiersin.org

Heterologous Biosynthesis and Metabolic Engineering in Microbial Systems

The potential of p-coumaryl alcohol as a valuable platform chemical has driven efforts to produce it in engineered microorganisms, offering a promising alternative to extraction from plant biomass. nih.govresearchgate.net Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth.

The heterologous production of p-coumaryl alcohol in E. coli has been successfully achieved by introducing an artificial phenylpropanoid pathway. nih.gov This typically involves expressing a set of genes from various plant and microbial sources to reconstruct the biosynthetic route from a common metabolite, such as L-tyrosine. nih.govresearchgate.net A representative pathway in engineered E. coli might include:

Tyrosine Ammonia Lyase (TAL) to convert L-tyrosine to p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) to activate p-coumaric acid to p-coumaroyl-CoA.

Cinnamoyl-CoA Reductase (CCR) to reduce p-coumaroyl-CoA to p-coumaraldehyde.

An Alcohol Dehydrogenase (ADH) or Cinnamyl Alcohol Dehydrogenase (CAD) to convert p-coumaraldehyde to the final product, p-coumaryl alcohol. researchgate.net

Researchers have focused on optimizing this pathway by screening for more efficient enzymes and balancing their expression levels. researchgate.netnih.gov For example, a study improved the titer of p-coumaryl alcohol to over 500 mg/L by selecting highly active enzymes and optimizing the culture conditions. researchgate.net Another approach involves using a carboxylic acid reductase (CAR) to directly convert p-coumaric acid to p-coumaraldehyde, bypassing the CoA-dependent 4CL and CCR steps, which can streamline the process. nih.gov Metabolic engineering strategies continue to advance, aiming to increase yields and make microbial production of p-coumaryl alcohol a commercially viable reality. researchgate.netuos.ac.kr

Engineering of Escherichia coli for trans-p-Coumaryl Alcohol Production

Escherichia coli has been successfully engineered to produce trans-p-coumaryl alcohol by introducing an artificial phenylpropanoid pathway. nih.gov This involves the heterologous expression of genes from both plants and microbes to create a chimeric pathway that can convert L-tyrosine into p-coumaryl alcohol. nih.gov One strategy involves the use of phenylalanine ammonia-lyase (PAL) from Rhodotorula glutinis as a whole-cell biocatalyst to convert L-phenylalanine and L-tyrosine into trans-cinnamic acid and p-coumaric acid, respectively. mdpi.com Optimization of reaction conditions has led to the production of 525 mg/L of p-coumaric acid. mdpi.com Further pathway extension to p-coumaryl alcohol has been achieved, with some engineered E. coli strains producing p-coumaryl alcohol in the range of 47-52 mg/L. researchgate.net

**Table 1: Production of p-Coumaric Acid and p-Coumaryl Alcohol in Engineered *E. coli***

| Precursor | Product | Organism/Enzyme | Titer |

| L-Tyrosine | p-Coumaric Acid | E. coli with PAL from Rhodotorula glutinis | 525 mg/L mdpi.com |

| p-Coumaric Acid | p-Coumaryl Alcohol | Engineered E. coli | 47-52 mg/L researchgate.net |

Carboxylic Acid Reductase (CAR)-Mediated Pathways for Hydroxycinnamyl Alcohol Synthesis

An alternative to the traditional CoA-dependent pathways for producing hydroxycinnamyl alcohols is the use of carboxylic acid reductase (CAR). This pathway directly reduces (hydroxy)cinnamic acids to their corresponding aldehydes, bypassing the need for CoA activation. nih.gov This approach has been shown to be highly efficient. For instance, an enzymatic cascade using a CAR from Segniliparus rugosus (SrCAR) and a cinnamyl alcohol dehydrogenase from Medicago sativa (MsCAD2) resulted in a nearly 100% yield of coniferyl alcohol from ferulic acid. nih.gov The CAR-dependent pathway has also been successfully utilized for the biosynthesis of other hydroxycinnamyl alcohols, including p-coumaryl alcohol, caffeyl alcohol, and sinapyl alcohol, from their corresponding acid precursors. nih.govresearchgate.net

Optimization of Biocatalytic Cascades using Immobilized Whole Cells

Immobilization of whole cells offers several advantages for biocatalysis, including enhanced stability, reusability, and suitability for continuous-flow processes. nih.govmdpi.commdpi.com In the context of producing precursors to 4-hydroxycinnamyl alcohol diacetate, engineered E. coli cells can be immobilized to create robust biocatalysts. mdpi.com This technique combines the benefits of cell adsorption and sol-gel entrapment, providing good mechanical properties and high immobilization yields. mdpi.com Immobilized whole-cell systems have been effectively used for various biotransformations, demonstrating their potential for the industrial production of fine chemicals. nih.gov

Comparative Analysis of CoA-Dependent and CAR-Dependent Pathways

The traditional heterologous biosynthesis of hydroxycinnamyl alcohols relies on the CoA-dependent activation of hydroxycinnamic acids. nih.gov This pathway involves the action of 4-coumarate-CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). nih.govresearchgate.net While effective, yields can vary significantly, with coniferyl alcohol production from ferulic acid in E. coli ranging from 4% to 91%. researchgate.net

In contrast, the CAR-dependent pathway offers a more direct and often more efficient route. nih.gov By eliminating the need for CoA, this pathway can lead to higher product titers. For example, the production of chavicol from p-coumaric acid via a CAR-dependent pathway yielded 223 mg/L, a significant improvement over the 28 mg/L achieved with a CoA-dependent pathway. nih.gov Similarly, eugenol production from ferulic acid was enhanced from 102 mg/L to 264 mg/L by utilizing the CAR-dependent route. nih.gov

Table 2: Comparison of Product Titers from CoA-Dependent and CAR-Dependent Pathways

| Precursor | Product | Pathway | Titer |

| p-Coumaric Acid | Chavicol | CoA-Dependent | 28 mg/L nih.gov |

| p-Coumaric Acid | Chavicol | CAR-Dependent | 223 mg/L nih.gov |

| Ferulic Acid | Eugenol | CoA-Dependent | 102 mg/L nih.gov |

| Ferulic Acid | Eugenol | CAR-Dependent | 264 mg/L nih.gov |

Enzymatic Oxidation and Conversion Processes Involving Monolignols

The transformation of monolignols is governed by a variety of oxidative enzymes. These enzymes play a crucial role in processes such as lignin biosynthesis and the generation of other valuable aromatic compounds.

Vanillyl Alcohol Oxidase Activity and Substrate Specificity

Vanillyl alcohol oxidase (VAO) is a flavoenzyme that catalyzes a wide range of reactions on phenolic compounds. researchgate.net The enzyme, first isolated from Penicillium simplicissimum, can perform oxidation, deamination, demethylation, dehydrogenation, and hydroxylation of various para-substituted phenolic compounds. researchgate.netwikipedia.org A VAO from Diplodia corticola (DcVAO) has shown remarkably high activity towards 2,6-substituted substrates like 4-allyl-2,6-dimethoxyphenol (3.5 ± 0.02 U/mg) and 4-(hydroxymethyl)-2,6-dimethoxyphenol (6.3 ± 0.5 U/mg). rug.nl Mutagenesis studies have indicated that specific amino acid residues, such as Ala420 and Glu466, are crucial for the efficient catalysis of syringyl derivatives. rug.nl

Table 3: Substrate Specificity of Vanillyl Alcohol Oxidase from Diplodia corticola (DcVAO)

| Substrate | Activity (U/mg) |

| 4-allyl-2,6-dimethoxyphenol | 3.5 ± 0.02 rug.nl |

| 4-(hydroxymethyl)-2,6-dimethoxyphenol | 6.3 ± 0.5 rug.nl |

Peroxidase and Laccase Involvement in Monolignol Transformations

Peroxidases and laccases are two major families of enzymes involved in the oxidative polymerization of monolignols to form lignin. nih.govfrontiersin.orgresearchgate.net These enzymes oxidize monolignols into radicals, which then couple to form the complex lignin polymer. frontiersin.orgresearchgate.net While both enzyme types are implicated in lignification, studies in Arabidopsis thaliana have shown that laccase activity is necessary and nonredundant with peroxidase activity for this process during vascular development. nih.gov The disruption of specific laccase genes leads to a severe lack of lignification, even when peroxidase genes are expressed at normal or elevated levels. nih.gov However, peroxidases are essential for lignification in specific structures like the Casparian strip. nih.gov Different peroxidase and laccase isoenzymes exhibit varying abilities to oxidize polymeric lignin, suggesting specialized roles in the polymerization process. frontiersin.orgnih.gov

Functional Roles of Trans P Coumaryl Alcohol in Plant Lignification and Biopolymer Formation

Integration into Lignin (B12514952) and Lignan (B3055560) Polymers

The process of lignification involves the oxidative coupling of monolignols, a reaction thought to be a combinatorial chemical process not directly controlled by enzymes. osti.gov p-Coumaryl alcohol is integrated into the growing lignin polymer through radical coupling mechanisms. osti.gov Due to its chemical structure, which lacks a methoxy (B1213986) group on the aromatic ring, the H-unit is more reactive than G and S units, allowing for more potential cross-linking reactions. nih.gov

Research on lignin dehydrogenation polymers (DHPs), which are synthetic lignins, has provided insights into how p-coumaryl alcohol is incorporated. nih.gov Studies show that at low concentrations, p-coumaryl alcohol (H monomer) interacts with coniferyl alcohol (G monomer) to form G:H polymers with a lower average molecular weight compared to polymers made solely of G-monomers. nih.gov However, at higher concentrations, the H-monomer tends to self-polymerize, creating clusters of H-based polymers separate from G-based polymers. nih.gov This suggests that the concentration of p-coumaryl alcohol can significantly influence the resulting lignin structure.

The inclusion of H-units can lead to an increase in linear ether linkages within the polymer. nih.gov Lignans, which are dimers of monolignols, can also be formed from p-coumaryl alcohol, although homodimers of this monolignol are not always observed in plant tissues. nih.gov

Contribution to Plant Cell Wall Architecture and Mechanical Integrity

Lignin is a fundamental component of the secondary cell walls of plants, providing structural support, rigidity, and hydrophobicity to the vascular tissues. The composition of lignin, including the proportion of p-coumaryl alcohol, directly impacts the architecture and mechanical properties of the cell wall. nih.gov

Table 1: Impact of Monolignol Composition on Lignin Molecular Weight in Alfalfa

| Alfalfa Line | Key Genetic Modification | Dominant Lignin Monomer Change | Weight Average Molecular Weight (Da) |

| Control | Wild Type | S and G units dominant | 6000 |

| C3H Down-regulated | Reduced p-coumarate 3-hydroxylase | Increased H-unit content | 4000 - 5500 |

| HCT Down-regulated | Reduced hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase | Increased H-unit content | 4000 |

Data sourced from studies on genetically modified alfalfa. nih.gov

Involvement in Plant Stress Response and Defense Mechanisms

The phenylpropanoid pathway, which produces monolignols, is a key component of the plant's defense system against both biotic and abiotic stresses. nih.govresearchgate.net When plants are subjected to stress, such as wounding or pathogen attack, there is often an upregulation of this pathway, leading to a rapid lignification of the affected tissues. nih.gov

Research in cucumber has shown that abiotic stress can enhance the p-coumaryl alcohol branch of the phenylpropanoid pathway. nih.gov This leads to the accumulation of p-coumaraldehyde (B1217632), a precursor to p-coumaryl alcohol, which is believed to act as a defense compound. nih.gov This rapid lignification helps to create a physical barrier that can halt the spread of pathogens and strengthen the plant tissue. Furthermore, as a phenolic compound, p-coumaryl alcohol possesses antioxidant properties, allowing it to scavenge free radicals and protect cells from oxidative damage during stress conditions. nih.govnih.gov

Ontogenetic and Tissue-Specific Variations in Monolignol Composition

The composition of lignin is not static; it changes with the age of the plant (ontogeny) and varies between different tissues and cell types. nih.govnih.gov The ratio of H, G, and S monolignols is species-dependent. nih.gov For instance, softwood lignins are composed mainly of G-units, with very low levels of S-units, while hardwood lignins contain both G and S units. researchgate.net The levels of H-units are generally low, often not exceeding 5% in most plants. osti.gov

In a study on Cleome seeds, the demand for different monolignols changed dramatically during development. nih.gov For example, the ratio of G-lignin to H-lignin demand shifted from 24:1 to 480:1 over a period of just a few days. nih.gov This highlights the dynamic nature of monolignol supply and incorporation during plant development. In Picea abies (Norway spruce) suspension cultures, different peroxidase enzymes showed preferential activity for either coniferyl alcohol or p-coumaryl alcohol, suggesting a mechanism for controlling the incorporation of different monolignols into the cell wall. researchgate.net This tissue-specific and developmental regulation allows plants to fine-tune the properties of their cell walls to meet specific structural and defense needs at different times and in different parts of the plant.

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Lignin (B12514952) Monomer Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of lignin composition. Lignin is a complex polymer derived from the oxidative coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. To analyze the monomeric composition, the lignin polymer must first be degraded into its constituent units, which are then typically derivatized to increase their volatility for GC analysis.

While 4-hydroxycinnamyl alcohol diacetate itself is a synthetic derivative, the analysis of its precursor, p-coumaryl alcohol, is central to understanding the H-lignin (p-hydroxyphenyl) unit content. In a typical GC-MS workflow for lignin analysis, the released p-coumaryl alcohol is often acetylated to form 4-hydroxycinnamyl alcohol diacetate (p-coumaryl alcohol diacetate) prior to injection, making its chromatographic and mass spectrometric properties directly relevant. The diacetate derivative is more volatile and less polar than the original alcohol, leading to better chromatographic peak shape and thermal stability during analysis.

The mass spectrum of 4-hydroxycinnamyl alcohol diacetate generated by electron ionization (EI) would exhibit characteristic fragmentation patterns, allowing for its unambiguous identification. Key fragments would arise from the loss of acetic acid moieties and cleavage of the propanoid side chain.

Table 1: Typical GC-MS Parameters for Lignin Monomer Analysis (as Acetates)

| Parameter | Value/Condition |

|---|---|

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 120 °C, ramp at 3 °C/min to 280 °C, hold for 10 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50-450 m/z |

The Derivatization Followed by Reductive Cleavage (DFRC) method is a powerful chemical degradation technique used to cleave ether linkages within the lignin polymer while leaving carbon-carbon bonds intact. This method is particularly valuable for determining the native monolignol composition of lignin. The process involves bromination of the polymer, followed by reductive cleavage with zinc dust, and then acetylation of the resulting monomers.

In the context of lignins containing p-hydroxyphenyl (H) units, the DFRC process releases p-coumaryl alcohol. Subsequent acetylation converts it into 4-hydroxycinnamyl alcohol diacetate for GC-MS analysis. This allows for the quantification of the original p-coumaryl alcohol units that were incorporated into the lignin polymer through ether bonds. The DFRC method provides a clear snapshot of the monomer composition, and the analysis of the resulting 4-hydroxycinnamyl alcohol diacetate by GC-MS is a critical final step in this workflow.

Advanced Extraction and Sample Preparation Techniques for Metabolomics Research

The quality of data from any analytical technique is highly dependent on the initial extraction and sample preparation steps. For metabolomics research involving the analysis of 4-hydroxycinnamyl alcohol diacetate or its natural precursors from complex biological matrices like plant tissue, the goal is to efficiently extract the target analytes while minimizing interferences from other compounds such as lipids, proteins, and primary metabolites.

Advanced techniques are often employed to achieve clean and concentrated extracts:

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration. A C18 or polymeric reversed-phase sorbent can be used to retain moderately non-polar compounds like phenylpropanoids from an aqueous plant extract. After washing away polar interferences, the analytes are eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid samples. It can reduce solvent consumption and extraction time compared to traditional methods like Soxhlet extraction.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. By modifying the pressure and temperature, the solvating power of the fluid can be tuned. The addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds like p-coumaryl alcohol.

These advanced methods, often used in combination, are crucial for preparing high-quality samples suitable for sensitive GC-MS and HPLC-MS analysis, enabling the accurate quantification of low-abundance metabolites in complex biological systems.

Current Research Challenges and Future Academic Directions

Advancements in Sustainable and Cost-Effective Production Methodologies

The production of monolignols and their derivatives, including 4-Hydroxy cinnamyl alcohol diacetate, through traditional chemical synthesis often involves harsh conditions, toxic reagents, and high costs. mdpi.com A major academic and industrial goal is the development of sustainable and economically viable production platforms.

Microbial biosynthesis is emerging as a promising alternative to plant extraction or chemical synthesis. hhu.de Genetically engineered microorganisms like Escherichia coli can be equipped with artificial pathways to produce monolignols from simple, renewable feedstocks. mdpi.comebi.ac.uk For instance, researchers have successfully engineered E. coli to convert L-tyrosine into p-coumaryl alcohol. mdpi.comebi.ac.uk

Current Hurdles and Future Directions:

Improving Yields and Titers: While microbial production is feasible, achieving industrially relevant yields remains a significant challenge due to factors like product inhibition and metabolic bottlenecks. nih.govnih.gov Future research will focus on optimizing microbial hosts and pathways through metabolic engineering and synthetic biology. nih.gov Biphasic fermentation systems, where the product is extracted in situ into an organic solvent, have shown promise in overcoming product toxicity and increasing final titers. nih.gov

Biocatalytic Cascades: One-pot enzymatic or whole-cell biocatalytic cascades are being developed to convert inexpensive precursors, such as agriculturally derived hydroxycinnamic acids, into valuable 4-hydroxycinnamyl alcohols. researchgate.net This approach avoids complex multi-step chemical syntheses and leverages the high specificity of enzymes.

Green Chemistry: For chemical synthesis routes, the focus is on applying green chemistry principles. This includes using renewable starting materials like vanillin (B372448) and 4-hydroxybenzaldehyde, employing less toxic solvents and reagents, and designing more efficient reactions to reduce waste and energy consumption. mdpi.comresearchgate.net

Exploration of Novel Derivatives for Applications in Materials Science and Bioenergy Research

Monolignols are the building blocks of lignin (B12514952), a complex polymer that provides structural integrity to plants but hinders the conversion of biomass to biofuels. nih.gov The ability to synthesize monolignols and their derivatives opens up avenues for creating novel polymers and materials with tailored properties.

The exploration of novel derivatives extends beyond simple acylation. A key area of research is the creation of "designer lignins" by incorporating unconventional monomers into the polymerization process. usda.govacs.org This could involve flavonoids, hydroxystilbenes, or other phenolic compounds that can co-polymerize with traditional monolignols, leading to materials with new functionalities. usda.govacs.org The diacetate functionalization of 4-hydroxy cinnamyl alcohol, for example, alters its solubility and reactivity, which could be exploited in the synthesis of novel polyesters or other specialty polymers.

Future research will focus on:

Structure-Property Relationships: Understanding how the incorporation of different monolignol derivatives affects the properties of the resulting polymer, such as thermal stability, degradability, and mechanical strength.

Biomaterials and Chemicals: Using monolignol derivatives as platform chemicals for the synthesis of fragrances, pharmaceuticals, and high-performance plastics. mdpi.com

Bioenergy: Engineering plants or microbial systems to produce modified monolignols that result in lignin that is more easily broken down, thereby improving the efficiency of lignocellulosic biofuel production. nih.govnih.gov

Development of High-Throughput Analytical Platforms for Comprehensive Monolignol Metabolomics

The complexity of the monolignol biosynthetic network and the vast number of potential derivatives necessitate advanced analytical techniques for their study. nih.gov A significant challenge is the rapid and comprehensive analysis of all related metabolites (metabolomics) within a biological system.

The development of high-throughput analytical platforms is crucial for advancing research in this field. arxiv.org Such platforms enable researchers to:

Identify Metabolic Bottlenecks: In microbial production systems, targeted metabolomics can quantify intracellular and extracellular metabolites, quickly identifying slow steps in the engineered pathway that limit product yield. hhu.denih.gov

Profile Lignin Composition: Rapidly characterizing the composition of oligolignols and lignins provides insights into the polymerization process and the impact of genetic modifications. nih.gov

Screen for Novel Compounds: High-throughput screening can accelerate the discovery of new monolignol derivatives with desirable properties.

Future efforts will likely focus on integrating automated micro-fermentation systems with advanced mass spectrometry and data analysis pipelines to create a feedback loop for the rapid design, building, and testing of engineered biological systems. arxiv.org

Investigating the Role of Monolignol-Derived Compounds in Inter-species Interactions

While the primary role of monolignols is as precursors to lignin, there is growing interest in their function in chemical ecology. frontiersin.orgnih.gov Monolignols and their derivatives can be released by plants and may act as signaling molecules or defense compounds in interactions with other organisms.

Emerging Research Areas:

Plant-Microbe Interactions: Lignans, which are dimers of monolignols, are well-known for their roles in plant defense. nih.gov Research suggests that monolignol pathway enzymes are linked to biotic stress responses. frontiersin.orgfrontiersin.org For example, coniferyl alcohol has been shown to stimulate the virulence of certain plant pathogens. nih.gov

Phytoalexins and Allelopathy: Monolignol-derived compounds may function as phytoalexins (antimicrobial compounds produced by plants upon infection) or as allelopathic agents that inhibit the growth of competing plants.

Future academic directions will involve untangling these complex ecological roles. This requires a multidisciplinary approach, combining metabolomics, transcriptomics, and ecological assays to understand how plants utilize this diverse family of molecules to mediate interactions within their environment.

Q & A

Q. What are the common synthetic routes for 4-hydroxy cinnamyl alcohol diacetate, and how do their yields compare under varying conditions?

Methodological Answer: The compound is synthesized via two primary routes:

- Reduction-Acetylation Pathway : Reduction of cinnamaldehyde diacetate followed by saponification yields cinnamyl alcohol, which is acetylated to form the diacetate derivative. This method requires precise control of reducing agents (e.g., NaBH₄ or catalytic hydrogenation) and acetylation conditions (e.g., acetic anhydride or acetyl chloride) .

- Natural Source Extraction : Isolation from plant-derived esters (e.g., cassia oil or storax) involves saponification of natural acetates. However, yields depend on extraction efficiency and purity of the source material .

Comparison : Chemical synthesis typically achieves higher yields (70–85%) compared to natural extraction (50–60%) due to variability in plant ester content .

Q. What analytical techniques are most reliable for structural characterization and quantification of this compound?

Methodological Answer:

- GC-MS : Effective for quantifying metabolites like cinnamyl alcohol and its diacetate derivative in biological matrices (e.g., rat tissues), with detection limits of 20–4000 ng/mL. Use DB-5 ms columns for optimal separation .

- FTIR and Raman Spectroscopy : Identify functional groups (e.g., acetate C=O stretches at 1745 cm⁻¹) and monitor reaction progress in catalytic studies .

- XPS : Validates oxygen vacancy formation in catalyst supports, critical for understanding reaction mechanisms in oxidation studies .

Advanced Research Questions

Q. How can catalytic selectivity for cinnamyl alcohol derivatives be optimized in hydrogenation/oxidation reactions?

Methodological Answer:

- Bimetallic Catalysts : Au-Pd/α-MoO₃ with oxygen vacancies enhances selectivity (>97%) in solvent-free oxidation by activating O₂ and stabilizing intermediates. Size-controlled nanoparticles (4.62 ± 0.15 nm) improve stability .

- MOF Hybrids : MIL-101@Pt@FeP-CMP frameworks with hydrophobic pores enrich reactants and activate C=O bonds, achieving 97.3% selectivity for cinnamyl alcohol at 97.6% conversion .

Data Contradiction Note : Selectivity discrepancies arise from competing pathways (e.g., hydrogenolysis vs. dehydrogenation). Kinetic studies under varying H₂ pressures (1–10 bar) and temperatures (50–150°C) are critical to resolve these .

Q. What experimental strategies address enzyme redundancy in cinnamyl alcohol dehydrogenase (CAD) gene families?

Methodological Answer:

- CRISPR Knockouts : Disrupting AtCAD5 in Arabidopsis revealed functional redundancy, as lignin composition remained unchanged despite AtCAD5 being the most catalytically active isoform in vitro. Combinatorial knockouts (e.g., AtCAD5/6/9) are needed to elucidate metabolic networks .

- Heterologous Expression : Expressing BdCAD5 (from Brachypodium) in E. coli confirmed its role in lignin biosynthesis (kcat/Km = 2.1 × 10⁴ M⁻¹s⁻¹ for coniferyl aldehyde), while BdCAD3 showed negligible activity, suggesting divergent roles .

Q. How do metabolic interconversions between cinnamyl alcohol and its diacetate affect tissue distribution studies?

Methodological Answer:

- Dual-Analyte Quantification : Simultaneous GC-MS measurement of cinnamyl alcohol and its diacetate in tissues (e.g., spleen, liver) accounts for enzymatic interconversion. For example, spleen retains the highest concentrations (166.9 ± 6.6 mg/L), but no long-term accumulation occurs .

- Stabilization Protocols : Immediate snap-freezing of tissues and use of esterase inhibitors (e.g., PMSF) prevent post-sampling hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.